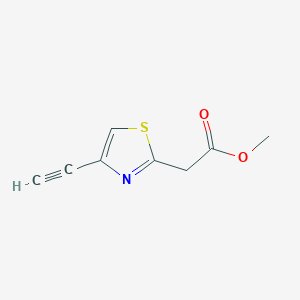

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Description

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a thiazole derivative characterized by a 1,3-thiazole core substituted with an ethynyl group at position 4 and an acetoxy methyl ester at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely utilized in pharmaceuticals due to their bioisosteric properties and ability to interact with biological targets . This compound is of interest in drug discovery, particularly for antiviral and antimicrobial applications, as evidenced by related thiazolides targeting SARS-CoV-2 proteins .

Properties

IUPAC Name |

methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZROHGGZRLDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CS1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Thioamides

Cyclocondensation reactions between α-bromoacyl compounds and thioamides represent a classical approach to thiazole synthesis. For example, α-bromoacyl derivative 2 (1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) reacts with thiourea in acetic acid at 60°C to form 2-aminothiazole derivatives. This method leverages the nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoacyl group, followed by cyclization (Figure 1).

Optimization Insights :

- Solvent Selection : Acetic acid enhances reaction efficiency by protonating intermediates, accelerating cyclization.

- Temperature : Reactions conducted at 60°C yield 65–78% of thiazole products, whereas reflux conditions in acetone (56–60°C) reduce side reactions.

Functionalization of the Thiazole Core

After forming the thiazole ring, subsequent modifications focus on introducing the acetoxy methyl ester at position 2 and optimizing the ethynyl group’s stability.

Esterification of Thiazole Carboxylic Acids

The acetoxy methyl ester is installed via esterification of intermediate thiazole carboxylic acids. For example, 5-oxopyrrolidine-3-carboxylic acid derivatives are treated with methanol and sulfuric acid to form methyl esters.

Reaction Conditions :

Halogenation for Radiolabeling Applications

For derivatives intended as PET radioligands, halogenation at position 2 precedes fluorination. Copper-mediated halogenation (CuCl, CuBr, CuI) with n-butyl nitrite regioselectively substitutes the amino group with halogens.

Performance Metrics :

| Halogen | Yield (%) | Reaction Time (h) |

|---|---|---|

| Cl | 15–25 | 4–6 |

| Br | 50–65 | 3–4 |

| I | 70–85 | 2–3 |

Microwave-Assisted Fluorination

Microwave irradiation significantly enhances fluorination efficiency at position 2. Treatment of 2-bromo- or 2-chlorothiazoles with KF-Kryptofix 2.2.2 in DMSO under microwave conditions (130°C, 8–15 min) yields 2-fluoro derivatives.

Advantages Over Conventional Heating :

- Yield Improvement : 24–43% for bromo precursors vs. 78% for chloro precursors.

- Time Reduction : Reaction completion in 15 minutes vs. 6 hours under thermal conditions.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant pathways for this compound synthesis:

| Method | Key Steps | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | α-Bromoacyl + thiourea → esterification | 65–78 | 8–12 | Moderate |

| Sonogashira Coupling | Halothiazole + terminal alkyne | 60–90 | 4–6 | High |

Challenges and Optimization Strategies

Side Reactions in Sonogashira Coupling

Competing Glaser coupling (dimerization of alkynes) occurs in the presence of excess Cu(I). Mitigation strategies include:

Purification Difficulties

2-Chlorothiazole derivatives exhibit poor solubility, necessitating chromatographic purification with ethyl acetate/hexane gradients.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of ethyl-substituted thiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, have been extensively studied for their antibacterial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria.

Case Study: Antibacterial Efficacy

A study evaluated a series of thiazole compounds against gram-positive and gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) ranging from 100 to 400 µg/ml against several strains, which was comparatively weaker than standard antibiotics like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .

| Bacterial Strain | MIC (µg/ml) | Reference Drug MIC (µg/ml) |

|---|---|---|

| E. faecalis | 100 | 25 |

| S. aureus | 200 | 50 |

| P. aeruginosa | 400 | 25 |

Antifungal Properties

In addition to antibacterial activity, this compound has shown promising antifungal properties.

Case Study: Antifungal Activity

Research on thiazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's effectiveness was measured using inhibition zones in agar diffusion assays, with results indicating that certain derivatives had comparable efficacy to established antifungal agents .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Thiazole derivatives have been noted for their selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of several thiazole compounds on human cancer cell lines including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer). This compound showed an IC50 value of approximately 43 µM against HL-60 cells while exhibiting minimal toxicity towards normal Vero cells .

| Cell Line | IC50 (µM) | Normal Cell Toxicity |

|---|---|---|

| HL-60 | 43 | Low |

| MCF-7 | >100 | Moderate |

Mechanism Insights

Research indicates that thiazole derivatives may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways . In cancer cells, these compounds may induce apoptosis through the activation of caspases or by generating reactive oxygen species .

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among thiazole derivatives include substituents at positions 2, 4, and 5 of the thiazole ring, which influence solubility, lipophilicity, and stability. Below is a comparative analysis:

*Estimated based on substituent contributions.

Key Observations :

- Lipophilicity : Chloro and methyl substituents increase lipophilicity (higher XLogP3) compared to ethynyl, which may enhance membrane permeability but reduce solubility .

- Steric Effects : Ethynyl’s linear geometry minimizes steric hindrance, favoring interactions in narrow enzyme active sites, whereas bulkier groups (e.g., sulfamoyl in PTV ) may limit binding.

Antiviral Activity:

- Thiazolides like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate inhibit SARS-CoV-2 Main Protease (IC₅₀ < 10 µM) via hydrogen bonding with catalytic residues .

- Pritelivir : Targets herpesvirus helicase-primase (EC₅₀ = 0.03 µM) but faces resistance mutations (e.g., A899T) .

Antifungal Activity:

- (Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate derivatives show fungicidal activity against Fusarium spp. (80% inhibition at 200 mg/L) due to methoxyimino disrupting fungal cell walls .

Neuropharmacological Potential:

- Ethynyl-containing analogs of MPEP (e.g., 2-methyl-6-(phenylethynyl)pyridine) exhibit anxiolytic effects in rodents via mGlu5 receptor antagonism (ED₅₀ = 1 mg/kg) .

Mechanistic Insights : The ethynyl group in this compound may enhance π-π stacking with aromatic residues in viral proteases, while ester groups improve bioavailability through hydrolytic stability .

Biological Activity

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique thiazole ring structure, which is known to impart various biological properties.

The biological activity of thiazole derivatives, including this compound, is largely attributed to their ability to interact with specific biological targets through the thiazole moiety. The compound may exhibit analgesic and anti-inflammatory effects, similar to other thiazole derivatives.

Biochemical Pathways

Thiazole derivatives are known to participate in several biochemical pathways that lead to their therapeutic effects. They can modulate pathways involved in pain perception and inflammation, potentially making them useful in treating conditions like arthritis and other inflammatory diseases.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound may possess significant analgesic and anti-inflammatory activities. These effects are critical in the development of new pain management therapies.

Anticancer Potential

Emerging evidence suggests that thiazole derivatives may exhibit anticancer activity. Some studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanisms by which this compound exerts such effects remain an area for further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the ethynyl group is significant for enhancing its reactivity and interaction with biological targets. SAR studies suggest that modifications to the thiazole ring can lead to variations in potency and selectivity against different biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Analgesic Activity Study : A study demonstrated that thiazole derivatives significantly reduced pain responses in animal models, indicating their potential as analgesics.

- Antimicrobial Efficacy : In vitro tests showed that certain thiazole derivatives effectively inhibited the growth of pathogenic bacteria, supporting their use as antimicrobial agents .

- Anticancer Activity : Research revealed that specific thiazole compounds could induce cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. Basic Research Focus

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolysis of the ester group).

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via UV-Vis spectroscopy at 24-hour intervals .

Advanced Consideration

Contradictions in stability data may arise from solvent choice. For instance, ethyl thiazole acetates show higher stability in aprotic solvents (e.g., DMSO) versus aqueous buffers. Use LC-MS/MS to identify degradation pathways, such as thiazole ring oxidation or ethynyl group hydration .

How does the electronic nature of the ethynyl group influence the reactivity of this compound in click chemistry applications?

Basic Research Focus

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, useful for bioconjugation. Reaction efficiency depends on steric hindrance: bulky substituents near the ethynyl group reduce click reactivity .

Advanced Consideration

DFT calculations can predict frontier molecular orbitals (FMOs) to rationalize reactivity. The ethynyl group lowers the LUMO energy, enhancing electrophilicity. Compare with non-ethynylated analogs (e.g., methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate) to quantify electronic effects .

What methodologies are employed to study the biological activity of this compound derivatives?

Q. Basic Research Focus

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Consideration

Mechanistic studies require molecular docking (e.g., AutoDock Vina) to predict binding to targets like thymidylate synthase. Validate with SPR or ITC to measure binding kinetics. Contradictory activity data may stem from substituent positioning; for example, 4-ethynyl groups enhance DNA intercalation versus 5-substituted analogs .

How are computational tools used to optimize the synthesis and activity of this compound?

Q. Advanced Research Focus

Q. Advanced Research Focus

- Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by hindered rotation (e.g., ester groups).

- Isotopic Labeling : -enriched samples clarify ambiguous carbonyl signals in crowded spectra .

Note : Discrepancies between theoretical (DFT) and experimental IR spectra often arise from solvent interactions—account for this by computing solvent-phase spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.